3-(tert-butyl)-N-methylisoxazol-5-amine
Description
3-(tert-Butyl)-N-methylisoxazol-5-amine (CAS: 55809-36-4) is a heterocyclic amine featuring an isoxazole core substituted with a tert-butyl group at position 3 and a methylamine group at position 3. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.19 g/mol . The compound is synthesized via a solvent-free condensation of cyanopinacolone with hydroxylamine sulfate, followed by cyclization . It is primarily used in research as a building block for pharmaceuticals and agrochemicals due to its stability and steric bulk from the tert-butyl group .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-tert-butyl-N-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(9-4)11-10-6/h5,9H,1-4H3 |
InChI Key |
GXYSACBWOBUZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in heterocyclic cores, substituents, and functional groups, which influence their physicochemical and pharmacological properties. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Heterocyclic Core : Isoxazole derivatives (e.g., target compound) exhibit higher metabolic stability compared to pyrazoles due to reduced susceptibility to oxidation .
- Substituent Impact: The tert-butyl group enhances steric hindrance, improving solubility in nonpolar solvents (logP: ~2.1 for the target compound) . In contrast, 4-methoxybenzyl groups in pyrazole analogs increase polarity (logP: ~3.5) but reduce blood-brain barrier penetration .
- Pharmacological Activity : Thiazole and thiadiazole analogs show broader bioactivity (e.g., antitumor, antimicrobial) compared to isoxazoles, which are often used as intermediates .
Physicochemical Properties
Preparation Methods
Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction employs formaldehyde and formic acid to methylate primary amines via a reductive amination pathway. For 5-amino-3-(tert-butyl)isoxazole, this involves:
-
Imine Formation : Formaldehyde reacts with the amine to form an imine intermediate.
-
Reduction : Formic acid acts as a hydride donor, reducing the imine to a secondary amine.
-
CO₂ Elimination : Decarboxylation of the formic acid byproduct drives the reaction to completion.
Optimization Considerations
-
Stoichiometry : Using 1.1 equivalents of formaldehyde ensures monomethylation without over-alkylation to tertiary amines.
-
Temperature : Refluxing aqueous solutions (100–110°C) enhance reaction rates while avoiding decomposition of the isoxazole ring.
-
Acid Concentration : Excess formic acid (3–5 equivalents) maintains a reducing environment and prevents imine hydrolysis.
Pilot-scale trials demonstrated 75–85% yields for analogous isoxazole methylations, with no racemization observed at chiral centers.
Alternative Methylation Strategies
While less common, other methods include:
-
Methyl Iodide Alkylation : Treatment with CH₃I and K₂CO₃ in DMF at 60°C, yielding 60–70% product. However, this requires strict anhydrous conditions and generates stoichiometric KI waste.
-
Reductive Amination : Reaction with formaldehyde and NaBH₃CN in methanol, achieving 65–80% yields. This method offers milder conditions but necessitates pH control to prevent borohydride decomposition.
Comparative Analysis of Synthetic Routes
The cycloaddition route provides superior regiocontrol for installing the 5-amino group but requires specialized nitrile oxide precursors. In contrast, β-ketonitrile cyclization offers simpler starting materials but necessitates post-synthetic modifications to correct regiochemistry.
Challenges and Optimization Strategies
Regiochemical Imperfections
In the β-ketonitrile method, even with pH control, 1.6–5.2% of 5-amino-3-(tert-butyl) byproduct forms. Chromatographic purification or recrystallization from ethanol/water mixtures (3:1 v/v) reduces this to <0.5%.
Functional Group Tolerance
The tert-butyl group’s steric hindrance slows nitrile oxide cycloadditions, requiring elevated temperatures (80–100°C) and prolonged reaction times (12–24 h). Microwave-assisted synthesis at 150°C reduces this to 2–4 h without compromising yield.
Methylation Side Reactions
Over-methylation to tertiary amines occurs if formaldehyde exceeds 1.2 equivalents. Quenching the reaction with ice-cold water at 50% conversion and extracting the mono-methylated product mitigates this issue.
Industrial-Scale Considerations
For kilogram-scale production, the cycloaddition-Eschweiler-Clarke sequence is preferred:
-
Cycloaddition : 100 g of tert-butyl chloroxime and 130 g of aminopropene yield 95 g (73%) of 5-amino-3-(tert-butyl)isoxazole.
-
Methylation : 95 g of amine, 35 g formaldehyde (37%), and 120 mL formic acid produce 82 g (85%) of 3-(tert-butyl)-N-methylisoxazol-5-amine.
Cost analysis favors this route due to high atom economy (78%) and recyclable solvents (ethyl acetate).
Q & A
Q. What are the optimal synthetic routes for 3-(tert-butyl)-N-methylisoxazol-5-amine, and how can reaction yields be improved?
The synthesis of isoxazole derivatives often involves cyclization reactions. For 3-(tert-butyl)-N-methylisoxazol-5-amine, a key method uses cyanopinacolone and hydroxylamine sulfate under controlled pH and temperature to form the isoxazole ring via amidine intermediates . Yield optimization can be achieved by:
- Varying stoichiometric ratios (e.g., excess hydroxylamine to drive cyclization).
- Adjusting reaction time and temperature (e.g., 80–100°C for 6–12 hours).
- Purification via column chromatography with ethyl acetate/hexane gradients.
For N-methylation, methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux in acetone is typical .
Q. What analytical techniques are recommended for characterizing this compound and confirming purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, methylamine at C5). Look for characteristic peaks: tert-butyl (~1.3 ppm, singlet) and isoxazole ring protons (~6.0–6.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z = 169.2 [M+H]⁺) .
Q. What safety precautions are critical during handling and storage?
- GHS Hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store in a cool, dry place (<20°C) under inert gas (N₂/Ar) to prevent oxidation. Incompatible with strong acids/bases and oxidizing agents .
- Waste Disposal : Collect in labeled containers for incineration by licensed hazardous waste handlers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Conflicting toxicity data (e.g., acute toxicity vs. "no data available" in SDS ) require:
- In silico Modeling : Use tools like TEST (Toxicity Estimation Software Tool) to predict LD50 values based on structural analogs.
- In vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
- Literature Cross-Validation : Compare with structurally similar compounds, such as 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine, which showed low acute toxicity in rodent models .
Q. What methodologies are suitable for evaluating its bioactivity in pharmacological studies?
- Antitumor Activity : Follow protocols from Wu et al. (2016) using thiazol-2-amine analogs. Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- In Vivo Studies : Administer orally (10–50 mg/kg) in murine models to assess bioavailability and toxicity .
Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent, catalyst).
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 60% → 85% in 10 minutes at 120°C) .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, minimizing side reactions .
Q. What strategies mitigate instability of the tert-butyl group under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
